molecular formula C23H22N2O2S B11335960 1-(3-acetylphenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11335960
M. Wt: 390.5 g/mol
InChI Key: KYOWGBKAYAEDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ACETYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ACETYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the acetylphenyl and methylphenylmethylsulfanyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-ACETYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(3-ACETYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-ACETYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ACETYLPHENYL)-3-(3-METHOXYPHENYL)UREA
  • Other cyclopenta[d]pyrimidin-2-one derivatives

Uniqueness

1-(3-ACETYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H22N2O2S/c1-15-6-3-7-17(12-15)14-28-22-20-10-5-11-21(20)25(23(27)24-22)19-9-4-8-18(13-19)16(2)26/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3

InChI Key

KYOWGBKAYAEDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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